molecular formula C11H11ClO3S B7992179 Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7992179
M. Wt: 258.72 g/mol
InChI Key: NZUJOVNUOHJVFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is an organic compound that features a sulfanyl group attached to an oxo-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-chloro-2-methylphenyl thiol with ethyl oxalyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is then refluxed, and the product is purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxo-acetate moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate
  • Ethyl 2-(2-methylphenyl)sulfanyl-2-oxo-acetate
  • Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-hydroxy-acetate

Uniqueness

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUJOVNUOHJVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C(=CC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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